molecular formula C14H10N2O2 B1267716 3-Phenyl-2,4(1H,3H)-quinazolinedione CAS No. 603-23-6

3-Phenyl-2,4(1H,3H)-quinazolinedione

Cat. No. B1267716
CAS RN: 603-23-6
M. Wt: 238.24 g/mol
InChI Key: BHQNJNLXFVJFFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Phenyl-2,4(1H,3H)-quinazolinedione and related compounds involves several chemical reactions, including oxidative expansion and nucleophilic substitution. An unexpected synthesis route has been discovered through the oxidative expansion of the 3-phenylethylimino-2-indolinone ring promoted by sodium borohydride (Quevedo, Vélez, & Pérez-Redondo, 2017). Additionally, one-pot synthesis methods have been developed using anthranilamides and aldehydes, catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation (Cheng, Guo, Zhang-Negrerie, Du, & Zhao, 2013).

Molecular Structure Analysis

Molecular structure analysis reveals that 3-Phenyl-2,4(1H,3H)-quinazolinediones exhibit conformational isomerism, with staggered and gauche structures being identified. X-ray crystallography studies have shown the staggered conformation with anti-arrangement of the quinazoline fragment and the phenyl ring (Quevedo, Vélez, & Pérez-Redondo, 2017). These structures are stabilized through hydrogen bonding and other non-covalent interactions, contributing to their molecular stability and reactivity.

Chemical Reactions and Properties

3-Phenyl-2,4(1H,3H)-quinazolinediones participate in a variety of chemical reactions, including cascade cyclization reactions under visible light irradiation, forming phosphorylated quinolino[2,1-b]quinazolinones (Zeng et al., 2022). These reactions are crucial for the synthesis of novel compounds with potential pharmacological activities.

Physical Properties Analysis

The physical properties of 3-Phenyl-2,4(1H,3H)-quinazolinediones, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. The conformational isomerism and hydrogen bonding interactions significantly influence these properties, affecting their behavior in different solvents and conditions.

Chemical Properties Analysis

The chemical properties of 3-Phenyl-2,4(1H,3H)-quinazolinediones are defined by their reactivity towards various reagents and conditions. These compounds exhibit a range of activities, including antiviral, cytotoxic, and potential antibacterial activities, depending on their substitution pattern (Sk, Ganguly, Veerasamy, & Jan, 2011). Their reactivity is also influenced by the presence of functional groups, enabling further chemical modifications and applications in medicinal chemistry.

Scientific Research Applications

Vasodilation and Antihypertensive Potential

3-Phenyl-2,4(1H,3H)-quinazolinedione derivatives have shown potential as peripheral vasodilators and antihypertensive agents. A study by Havera and Vidrio (1979) demonstrated that certain derivatives, such as 1-[3-(N,N-Dimethylamino)propyl]-3-[3-(4-phenyl1-piperazinyl)propyl]-2,4(1H,3H)-quinazolinedione, induced potent vasodilation and prolonged decrease in systolic blood pressure in hypertensive rats, surpassing the efficacy of papaverine. This suggests a promising avenue for hypertension treatment (Havera & Vidrio, 1979).

Structural Analysis and Synthesis

The compound has been the subject of structural analysis and synthesis studies. Quevedo et al. (2017) reported the synthesis of 3-phenylethyl-2,4(1H,3H)-quinazolinediones through oxidative expansion, observing staggered and gauche conformational isomers. This work provides insights into the structural intricacies of the compound, which could be vital for understanding its biological activity and potential modifications (Quevedo et al., 2017).

properties

IUPAC Name

3-phenyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQNJNLXFVJFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209052
Record name 2,4(1H,3H)-Quinazolinedione, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-2,4(1H,3H)-quinazolinedione

CAS RN

603-23-6
Record name 3-Phenylquinazoline-2,4-dione
Source ChemIDplus
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Record name 603-23-6
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Record name 603-23-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Quinazolinedione, 3-phenyl-
Source EPA DSSTox
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Record name 3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Record name 3-PHENYLQUINAZOLINE-2,4-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
Y Kitano, M Kashiwagi, Y Kinoshita - Acta Crystallographica Section …, 1972 - scripts.iucr.org
The crystal structure of 3-phenyl-2, 4-(1H, 3H)-quinazolinedione, C14H10N202, has been determined from three-dimensional photographic data. The crystals are monoclinic and the …
Number of citations: 11 scripts.iucr.org
M Kurihara, N Yoda - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
The treatment in polyphosphoric acid of the N-(phenylcarbamoyl)-anthranilic acid prepared by the reaction of anthranilic acid with phenyl isocyanate has been shown to yield 1,2-…
Number of citations: 28 www.journal.csj.jp
M Kurihara, N Yoda - Tetrahedron Letters, 1965 - Elsevier
When N-(phenylcarbamoyl) anthranilic acid (mp 186’C; from ethanol) is treated with PPA at 80-1OO’C. for 1 hr. cyclodehydration occurs to yield quantitatively 1, 2-dihydro-2-phenylimino…
Number of citations: 25 www.sciencedirect.com
H Kakuta, A Tanatani, K Nagasawa… - Chemical and …, 2003 - jstage.jst.go.jp
Potent, specific, chemically stable and non-peptide/small-molecular inhibitors of puromycin-sensitive aminopeptidase, such as 3-(2, 6-diethylphenyl)-2, 4 (1H, 3H)-quinazolinedione (…
Number of citations: 66 www.jstage.jst.go.jp
AGA El-Helby - Bulletin of Pharmaceutical Sciences. Assiut, 2005 - journals.ekb.eg
Some new 2,4(1H,3H)-quinazolinedione were synthesized and characterized by elemental analysis, IR, 1HNMR and Ms spectral data. Pharmacological evaluation of some of the …
Number of citations: 9 journals.ekb.eg
PN Penchev, JS Petrov - Citeseer
In a previous communication we reported on the synthesis of 3-substituted 2, 4 (1H, 3H)-quinazolinediones [1], representatives of the class of compounds possessing variety of …
Number of citations: 3 citeseerx.ist.psu.edu
MA Badawy, YA Ibrahim… - Journal of heterocyclic …, 1984 - Wiley Online Library
An efficient synthesis of 3‐amino‐1H,3H‐quinazolinedione by the action of hydrazine on the readily accessible 3‐phenyl‐2,4(1H,3H)‐quinazolinedione and 2‐anilino‐4H‐3,1‐…
Number of citations: 6 onlinelibrary.wiley.com
J Azizian, M Mehrdad, K Jadidi, Y Sarrafi - Tetrahedron Letters, 2000 - Elsevier
Reaction of 3-arylimino-2-indolinones 1 with m-chloroperbenzoic acid in CH 2 Cl 2 or methanol at 0C leads to the corresponding 3-aryl-2,4(1H,3H)-quinazolinediones 4 and (2-…
Number of citations: 29 www.sciencedirect.com
T Sasaki, M Takahashi - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
It is well known that the photochemical rearrangement of heterocyclic N-oxides is followed by ring-enlargement or-contraction, 2) but little has been reported on the similar reactions of …
Number of citations: 10 www.journal.csj.jp
MC Fong, RW Gable, CH Schiesser - Acta Crystallographica Section …, 1995 - scripts.iucr.org
The title compound, 3-phenyl-l, 3 (4H)-benzoselenazine-2, 4 (3H)-dione, C14H9NO2Se, was found to crystallize in space group P212121. The ten atoms in the benzo-selenazine ring …
Number of citations: 2 scripts.iucr.org

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